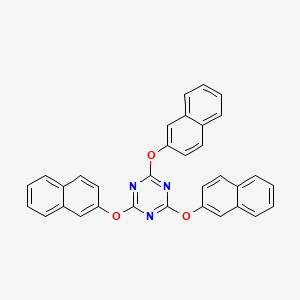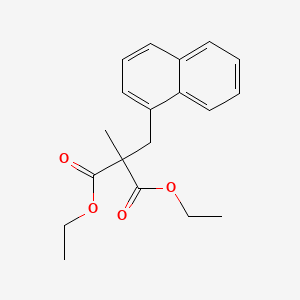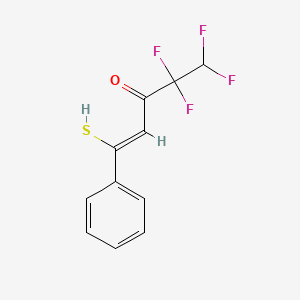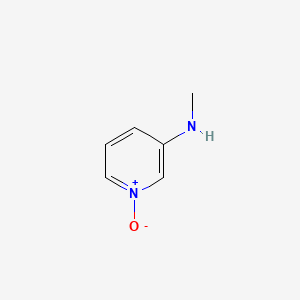![molecular formula C9H11AuClN B14158446 Chloro[(dimethylamino)(phenyl)methylidene]gold CAS No. 78240-55-8](/img/structure/B14158446.png)
Chloro[(dimethylamino)(phenyl)methylidene]gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold chloride with a ligand containing a dimethylamino and phenyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Specific details on the reaction conditions, such as temperature and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring consistent reaction conditions, using high-purity reagents, and implementing purification steps to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Chloro[(dimethylamino)(phenyl)methylidene]gold can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other ligands, leading to the formation of different gold complexes.
Oxidation and Reduction Reactions: The gold center in the compound can participate in redox reactions, which are essential for its catalytic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halides, phosphines, and other ligands that can coordinate to the gold center . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands .
Scientific Research Applications
Chloro[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro[(dimethylamino)(phenyl)methylidene]gold involves its ability to coordinate with various substrates through the gold center. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chloro[(dimethylamino)(phenyl)methylidene]gold include other gold complexes with different ligands, such as:
- Chloro[triethylphosphine]gold
- Chloro[triphenylphosphine]gold
- Chloro[dimethylsulfide]gold
Uniqueness
This compound is unique due to the presence of the dimethylamino and phenyl groups, which can influence its reactivity and stability compared to other gold complexes .
Properties
CAS No. |
78240-55-8 |
|---|---|
Molecular Formula |
C9H11AuClN |
Molecular Weight |
365.61 g/mol |
IUPAC Name |
chloro-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.ClH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
DIILHPKZOIXBHS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[Au]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)

![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)



![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)



